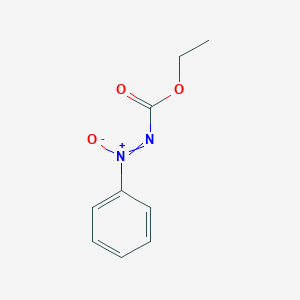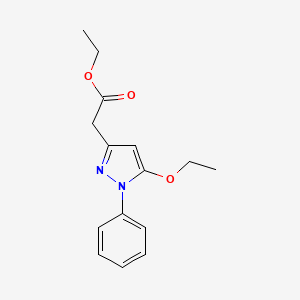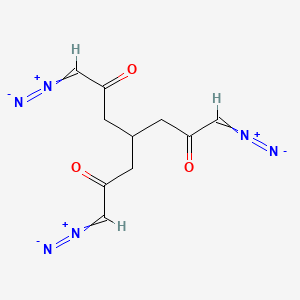
Ethoxycarbonylimino-oxido-phenyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxycarbonylimino-oxido-phenyl-azanium is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.1873 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethoxycarbonylimino-oxido-phenyl-azanium typically involves the use of carbamate protecting groups for amines. These protecting groups can be installed and removed under relatively mild conditions . One common method involves the use of t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of carbamate protecting groups suggests that the compound can be synthesized on a larger scale using similar methods as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Ethoxycarbonylimino-oxido-phenyl-azanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for tandem aza-Heck–Suzuki and aza-Heck–carbonylation reactions . These reactions provide access to complex, stereogenic secondary lactams with high diastereoselectivity .
Major Products: The major products formed from these reactions include complex lactams and other nitrogen-containing heterocycles . These products are valuable intermediates for the synthesis of various bioactive molecules.
Scientific Research Applications
Ethoxycarbonylimino-oxido-phenyl-azanium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex heterocycles. In biology and medicine, it is studied for its potential therapeutic properties. In industry, it is used in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of ethoxycarbonylimino-oxido-phenyl-azanium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Comparison with Similar Compounds
Ethoxycarbonylimino-oxido-phenyl-azanium can be compared with other phenolic compounds, which are known for their diverse biological activities . Similar compounds include phenol, hydroxybenzene, and other phenolic derivatives. The uniqueness of this compound lies in its specific structure and the presence of the ethoxycarbonyl and imino-oxido groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
56751-20-3 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethoxycarbonylimino-oxido-phenylazanium |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)10-11(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
PXLUEWJRYWSFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=[N+](C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)

![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)




![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)


